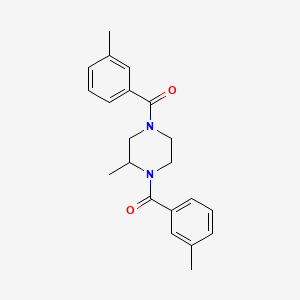

2-甲基-1,4-双(3-甲基苯甲酰)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Solids from Symmetrical Bis(piperazine-2,5-diones)

The study presents a new class of xylylene-linked bis(1,4-piperazine-2,5-diones) derived from piperazine-2,5-dione. The synthesis of these compounds was achieved through an efficient route, and their crystal structures were analyzed. The research highlights the influence of side chain substitution on the conformation of the linked bis-DKPs in the solid state. Notably, the intermolecular hydrogen bonds and interactions between iodomethyl groups were found to induce "C"-shaped monomer conformations. In contrast, substituents lacking these interactions led to "S"-shaped conformations, demonstrating the importance of intermolecular and steric interactions in determining the solid-state conformations of these compounds .

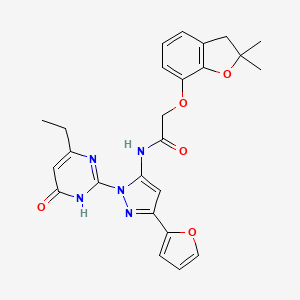

Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker

This paper reports the synthesis of novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety. The key synthon used in the study was 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine. The derivatives exhibited potent antibacterial and cytotoxic activities against various bacterial strains and cell lines. One compound, in particular, showed significant biofilm inhibition and MurB enzyme inhibitory activity, surpassing the reference drug Ciprofloxacin in efficacy. The study also included an in-silico analysis to predict the potential of these derivatives as MurB enzyme inhibitors .

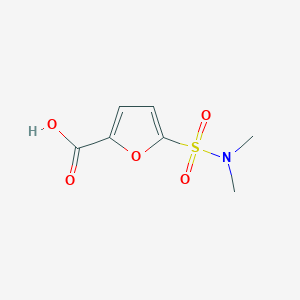

Design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine

A series of novel piperazine derivatives were synthesized and evaluated for their antidepressant and antianxiety activities. The synthetic route began with 2-acetylfuran and involved Claisen Schmidt condensation, cyclization, and Mannich’s reaction. The chemical structures were confirmed by various spectroscopic methods. The pharmacological evaluation revealed that some compounds significantly reduced immobility times in a forced swimming test and exhibited antianxiety activity in a plus maze method, indicating their potential as therapeutic agents .

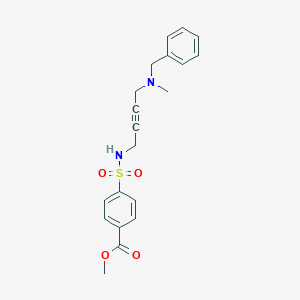

Benzylpiperazine derivatives related to the metabolites of KB-2796

The metabolites of KB-2796, a cerebral vasodilator, and related compounds were synthesized to confirm their structures. The metabolites were identified in rats and the synthesis of authentic compounds helped in the structural elucidation. This study contributes to the understanding of the metabolism of KB-2796 and the structure-activity relationship of its derivatives .

Synthesis and properties of 6,6'-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone]

A new compound, 6,6'-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone], was synthesized using a Mannich reaction followed by oxidation. The molecular structure of one of its hydrolysis products was determined by X-ray diffraction analysis. This research provides insights into the synthesis and properties of this novel compound, which could have potential applications in various fields .

Synthesis and biological activity of novel dimethylpyrazole and piperazine-containing (bis)1,2,4-triazole derivatives

A series of dimethylpyrazole and piperazine-containing (bis)1,2,4-triazole derivatives were synthesized via Mannich reaction. The compounds were characterized by spectroscopic methods and evaluated for their biological activities. Some derivatives showed significant fungicidal and herbicidal activities, as well as inhibitory activity against the KARI enzyme. This study suggests that these compounds could serve as promising leads for the development of new agrochemicals .

科学研究应用

抗菌和生物膜抑制剂

哌嗪衍生物已被合成并评估其抗菌功效和生物膜抑制活性。例如,某些哌嗪连接的双(吡唑)表现出比环丙沙星等参考药物更强的抗菌作用和生物膜抑制作用。这些化合物还对细菌细胞壁合成至关重要的 MurB 酶表现出显着的抑制活性 (Ahmed E. M. Mekky & S. Sanad, 2020)。

抗菌活性

一些含有哌嗪的新型 1,2,4-三唑衍生物对多种植物真菌表现出显着的体外和体内杀真菌活性。这些化合物还表现出除草活性,并被发现可以抑制 KARI(酮酸还原异构酶),这是一种参与植物和微生物中支链氨基酸生物合成的酶。这些发现表明它们作为新型农用化学品的潜力 (Baolei Wang et al., 2017)。

催化和化学合成

哌嗪衍生物已被用作咪唑的铜催化 N-芳基化的配体,展示了它们在环境友好条件下促进有机转化的实用性。这些发现表明,哌嗪的简单合成的曼尼希碱基可以成为此类催化过程的有效配体,突出了它们在绿色化学方案开发中的重要性 (Yefeng Zhu, Yi Shi, & Yunyang Wei, 2010)。

配位聚合物和材料科学

哌嗪及其衍生物已被用于制备具有有趣性质的配位聚合物。例如,一项研究报道了合成了一种具有不寻常互穿网络的 3D 非中心配位聚合物。这种聚合物表现出铁电性能和高介电常数,使其成为高密度数据存储应用的候选材料。此类研究强调了哌嗪衍生物在材料科学和纳米技术领域的潜力 (Musheer Ahmad et al., 2014)。

属性

IUPAC Name |

[3-methyl-4-(3-methylbenzoyl)piperazin-1-yl]-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-15-6-4-8-18(12-15)20(24)22-10-11-23(17(3)14-22)21(25)19-9-5-7-16(2)13-19/h4-9,12-13,17H,10-11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDQQMAXDUHPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)C2=CC=CC(=C2)C)C(=O)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,4-bis(3-methylbenzoyl)piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Methoxyphenyl)methyl]-3-methylurea](/img/structure/B2521764.png)

![[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2521767.png)

![2-(4-chlorophenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2521768.png)

![methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2521774.png)

![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521776.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide](/img/structure/B2521777.png)

![N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521778.png)

![1,3,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2521780.png)

![4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2521783.png)

![N-(4-acetamidophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521785.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate](/img/structure/B2521787.png)